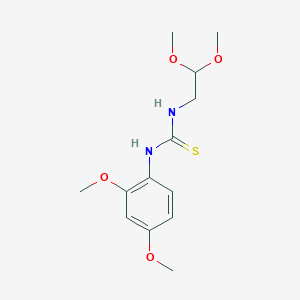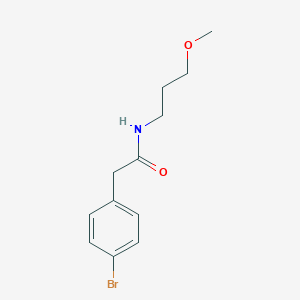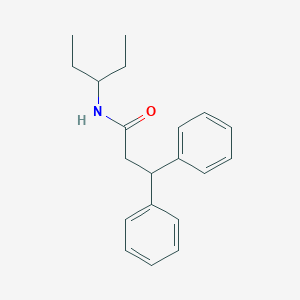
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that belongs to the class of thioureas. It has been extensively studied in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea in lab experiments is its potential as a chemotherapeutic agent. It has also been found to be relatively non-toxic to normal cells. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea involves the reaction between 2,4-dimethoxybenzaldehyde and ethyl carbamate in the presence of thiourea. The reaction is carried out in ethanol under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its anti-inflammatory and anti-oxidant properties.
Propiedades
Nombre del producto |
1-(2,2-Dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea |
|---|---|
Fórmula molecular |
C13H20N2O4S |
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
1-(2,2-dimethoxyethyl)-3-(2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-9-5-6-10(11(7-9)17-2)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
Clave InChI |
GKFXYLOYEBOORN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC(OC)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=S)NCC(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)









![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)


